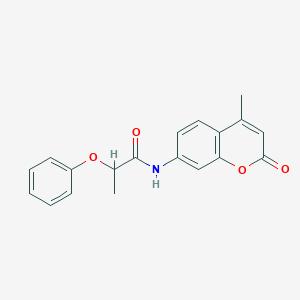![molecular formula C26H32N2O4 B265919 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265919.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolidinones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound has the potential to improve cognitive function, reduce inflammation, and promote neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are various future directions for the research on 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One of the directions is to further investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to elucidate its mechanism of action to gain a better understanding of its biochemical and physiological effects. Additionally, future research can focus on developing more potent and selective derivatives of this compound for use in drug discovery.
Métodos De Síntesis
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The first step involves the synthesis of 4-isopropoxybenzoyl chloride, which is then reacted with 1,2-diethyl-1H-imidazole in the presence of a base to form 4-(1,2-diethyl-1H-imidazol-4-yl)benzoic acid. This intermediate is then reacted with 1,3-dimethyl-2-oxoindoline in the presence of a coupling agent to form this compound.
Aplicaciones Científicas De Investigación
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has various potential applications in scientific research. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C26H32N2O4 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O4/c1-5-27(6-2)16-17-28-23(19-10-8-7-9-11-19)22(25(30)26(28)31)24(29)20-12-14-21(15-13-20)32-18(3)4/h7-15,18,23,29H,5-6,16-17H2,1-4H3/b24-22- |
Clave InChI |
VPVBTROYTJAODX-GYHWCHFESA-N |
SMILES isomérico |
CC[NH+](CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC(C)C)/[O-])/C(=O)C1=O)C3=CC=CC=C3 |
SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC=CC=C3 |
SMILES canónico |
CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)[O-])C(=O)C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)
